3-(2-ethylpiperidine-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
3-(2-Ethylpiperidine-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a 7-methyl-substituted naphthyridine core, a 3-methoxyphenylamine group at position 4, and a 2-ethylpiperidine-1-carbonyl moiety at position 3. The molecular formula is C₂₃H₂₆N₄O₂ (calculated molecular weight: 402.5 g/mol).
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-18-9-5-6-13-28(18)24(29)21-15-25-23-20(12-11-16(2)26-23)22(21)27-17-8-7-10-19(14-17)30-3/h7-8,10-12,14-15,18H,4-6,9,13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXGBNBFNJWXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine ring, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a naphthyridine core combined with piperidine and methoxyphenyl groups. This structural configuration is crucial for its biological activity and therapeutic potential.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit anticancer properties. They have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
2. Antimicrobial Properties
Compounds containing naphthyridine structures have demonstrated antimicrobial activities against a range of pathogens. This includes efficacy against both bacterial and fungal strains, making them candidates for developing new antibiotics .
3. Neurological Disorders
The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for treating neurological conditions such as Alzheimer's disease and depression. Studies suggest that naphthyridine derivatives can influence neuroprotective pathways and improve cognitive functions .
Biological Research Applications
1. Molecular Probes
Due to its ability to interact with various biological targets, this compound can serve as a molecular probe in biological research. It aids in elucidating molecular interactions and pathways critical for understanding disease mechanisms .
2. Drug Discovery
The compound is utilized as a lead structure in drug discovery programs. Researchers modify its structure to enhance pharmacological properties, aiming to develop more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of 1,8-naphthyridine derivatives with variations in substituents on the phenyl ring and the carbonyl-linked heterocycle. Key analogs and their structural differences are summarized below:
Key Observations :
- Electronic Effects: The 3-methoxy group in the target compound is a stronger electron donor compared to halogens (e.g., 3-fluoro, 3-chloro), which may enhance solubility via hydrogen bonding .
- Ring Size: Piperidine (6-membered) vs.
- Substituent Position : 4-Ethoxy in analogs introduces longer alkoxy chains, increasing lipophilicity compared to 3-methoxy .
Physicochemical Properties and Hydrogen Bonding
- Hydrogen Bonding : The 3-methoxy group acts as a hydrogen-bond acceptor, enhancing interactions with polar residues in biological targets. In contrast, chloro and fluoro substituents lack this capability, reducing solubility .
- Melting Points : Analogs with bulkier substituents (e.g., 4-ethoxy) exhibit higher melting points due to increased crystalline packing efficiency .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthyridine core, an ethylpiperidine moiety, and a methoxy-substituted phenyl group. The IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Dopamine Receptor Modulation : Compounds similar to this structure have been studied for their ability to bind to dopamine receptors, which are critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The presence of the piperidine ring is often associated with enhanced binding affinity to these receptors .
- Anticancer Properties : Preliminary studies suggest that derivatives of naphthyridine can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways involved in tumor growth are under investigation .
- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties, potentially making them candidates for developing new antibiotics .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound.
Case Studies
-
Case Study on Neuropharmacological Effects :
A study involving animal models demonstrated that administration of the compound resulted in significant behavioral changes consistent with dopamine receptor activation. These findings suggest potential applications in treating disorders like ADHD and depression. -
Case Study on Anticancer Activity :
In vitro tests on human breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. This effect was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Safety and Toxicology
While the biological activities are promising, understanding the safety profile is essential. Toxicological assessments indicate that:
- The compound exhibits low acute toxicity in rodent models.
- Long-term exposure studies are needed to evaluate chronic effects.
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., ethylpiperidine vs. methoxyphenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting residual solvents or byproducts .
Q. Advanced Structural Elucidation
- X-ray Crystallography : Resolves bond angles and torsional strain in the naphthyridine core, critical for understanding steric hindrance in target binding .
- Mass Spectrometry (HR-MS) : Differentiates between isobaric fragments (e.g., distinguishing ethylpiperidine from alternative alkyl chains) .
What biological screening strategies are recommended for initial evaluation of this compound’s activity?
Q. Basic Screening Approaches
- Enzyme Inhibition Assays : Test against kinases (e.g., BTK) or GPCRs using fluorescence polarization or radiometric assays .
- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
Q. Advanced Mechanistic Studies
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics for target proteins .
- Cellular Phenotypic Screens : Evaluate apoptosis induction (e.g., caspase-3 activation in cancer cell lines) .
How should researchers address contradictions in biological activity data across different assays?
Q. Methodological Considerations
- Orthogonal Assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) alongside enzymatic assays to rule out false positives .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate discrepancies caused by compound aggregation .
- Structural Analogs : Compare activity with derivatives (e.g., replacing ethylpiperidine with azepane) to isolate functional group contributions .
What computational methods are effective for predicting target interactions and pharmacokinetic properties?
Q. Basic Modeling
- Molecular Docking (AutoDock Vina) : Predict binding poses with kinase ATP-binding pockets .
- QSAR Models : Relate substituent electronegativity (e.g., methoxy vs. bromophenyl groups) to antimicrobial activity .
Q. Advanced Simulations
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the naphthyridine core in lipid bilayers to predict membrane permeability .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers .
How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
Q. SAR Design Framework
- Core Modifications : Compare activity of 1,8-naphthyridine vs. quinoline analogs to identify scaffold-specific effects .
- Substituent Libraries : Synthesize derivatives with varied piperidine substituents (e.g., ethyl vs. cyclopropyl) and measure IC₅₀ shifts .
- Toxicity Profiling : Use hepatic microsomal stability assays and hERG channel inhibition screens to prioritize candidates .
What strategies mitigate solubility challenges during in vivo studies?
Q. Methodological Solutions
- Prodrug Design : Introduce phosphate or acetate groups to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
How do researchers validate target engagement in complex biological systems?
Q. Advanced Validation Techniques
- Photoaffinity Labeling : Incorporate UV-activatable groups (e.g., diazirine) to covalently crosslink the compound with its target in live cells .
- Chemical Proteomics : Use click chemistry-enabled probes to pull down interacting proteins for mass spectrometry identification .
What analytical workflows are recommended for stability studies under varying pH and temperature conditions?
Q. Stability Assessment
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor potency loss via LC-MS .
How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Q. Integrated Approaches
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentration-time profiles with target inhibition in animal models .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to quantify accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
